2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 271798-73-3
Cat. No.: VC6439318
Molecular Formula: C11H10F3N5OS
Molecular Weight: 317.29
* For research use only. Not for human or veterinary use.
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide - 271798-73-3](/images/structure/VC6439318.png)
Specification
CAS No. | 271798-73-3 |
---|---|
Molecular Formula | C11H10F3N5OS |
Molecular Weight | 317.29 |
IUPAC Name | 2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20) |
Standard InChI Key | WYYOHIHESUZJDM-UHFFFAOYSA-N |
SMILES | CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of this compound is C₁₂H₁₁F₃N₅OS, derived from its systematic IUPAC name. Its molecular weight is 330.31 g/mol, calculated based on atomic masses of constituent elements . The structure integrates three key components:
-
A 1-methyl-1H-tetrazol-5-yl group, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity.
-
A sulfanyl (thioether) linkage connecting the tetrazole to an acetamide backbone.
-
An N-[3-(trifluoromethyl)phenyl] substituent, imparting lipophilicity and electronic effects via the strong electron-withdrawing CF₃ group .
Structural Analogues and Comparative Analysis
Table 1 compares this compound with structurally related analogues from literature:
These analogues highlight the role of substituents in modulating physicochemical and biological properties. The 3-(trifluoromethyl)phenyl group in the target compound balances lipophilicity and steric bulk, potentially optimizing membrane permeability compared to bis-CF₃ derivatives .
Physicochemical Properties
Predicted Properties
Computational models (e.g., ACD/Labs) estimate:
-
logP: 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous solubility: ~0.02 mg/mL, consistent with limited hydrophilicity of CF₃ and tetrazole groups.
Spectroscopic Data
Comparative analysis with analogues suggests:
-
UV-Vis: λmax ≈ 265 nm (π→π* transitions in tetrazole and phenyl) .
-
MS (ESI+): m/z 331.1 [M+H]⁺, with fragmentation peaks at m/z 178.0 (tetrazole-sulfanyl fragment) and 152.1 (trifluoromethylphenyl) .
Biological Activity and Applications
Microorganism | MIC (μg/mL) | Reference Compound | Source |
---|---|---|---|
Staphylococcus aureus | 8–16 | Nalidixic acid (4) | |
Escherichia coli | 16–32 | Imipenem (2) | |
Candida albicans | 32–64 | Nystatin (8) |
The target compound’s CF₃ group may enhance Gram-positive activity by improving membrane interaction, while the tetrazole ring could inhibit dihydrofolate reductase .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, analogues reduced inflammation by 60–75% at 50 mg/kg, comparable to Indomethacin . Mechanistic studies suggest COX-2 inhibition via tetrazole-mediated hydrogen bonding to Tyr385 and Ser530 residues .
Computational and Docking Studies
Molecular docking (PDB: 1PXX) predicts favorable binding to COX-2 (Figure 1):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume